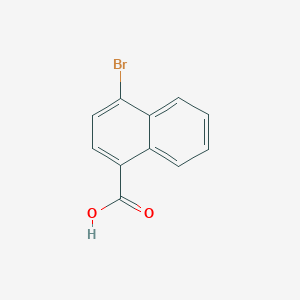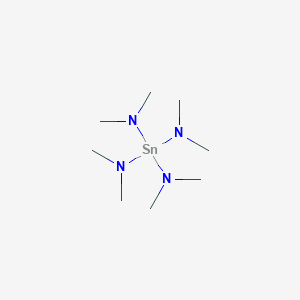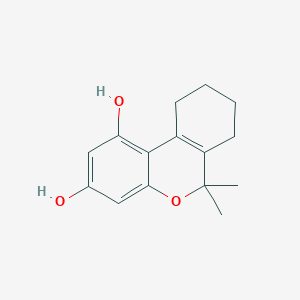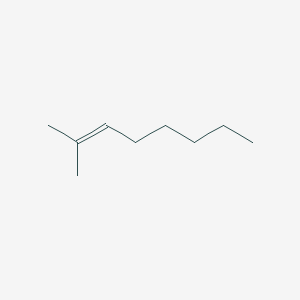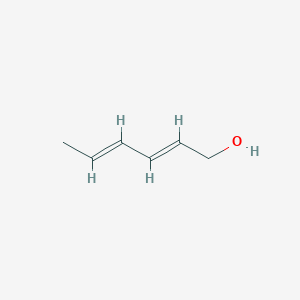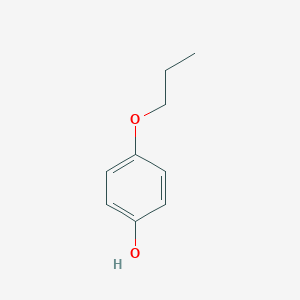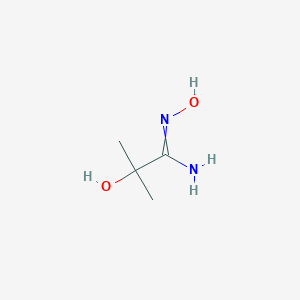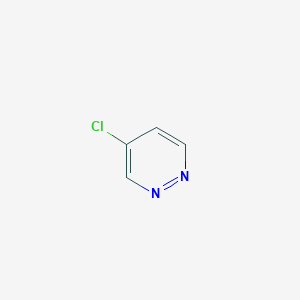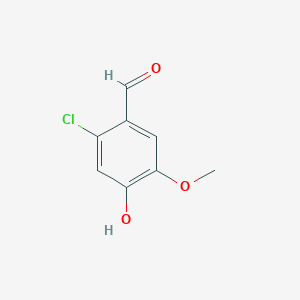
9-Iodophenanthrene
説明
9-Iodophenanthrene is a useful research compound. Its molecular formula is C14H9I and its molecular weight is 304.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89105. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Phosphorescent Properties : 9-Iodophenanthrene exhibits significant phosphorescent behaviors in crystals, influenced by π–π interactions, C–H⋯π hydrogen bonds, and C–I⋯π halogen bonds. The study by Zhu et al. (2014) reveals that these interactions lead to different phosphorescent properties compared to 9-bromophenanthrene, indicating potential applications in luminescent materials (Zhu, Wang, Zhao, & Jin, 2014).
Fluorescence Probe for Palladium Detection : Qin et al. (2016) demonstrated the use of 9-bromophenanthrene, a compound closely related to 9-IP, as a fluorescence probe for detecting trace amounts of palladium (Pd). This suggests potential applications of 9-IP in similar fluorescence-based detection methods (Qin et al., 2016).
Synthesis of Derivatives : Grimaldi et al. (2016) reported on the cyclization of biphenyl-2-alkyne derivatives to produce 9-iodo-10-organochalcogen-phenanthrenes and 9-organochalcogen-phenanthrenes. Their method highlights the versatility of 9-IP in synthesizing various phenanthrene derivatives, useful in organic chemistry (Grimaldi, Lutz, Back, & Zeni, 2016).
Interaction with Human Serum Albumin : A study by Zhang et al. (2020) on 9-hydroxyphenanthrene, a related compound, investigated its interaction with human serum albumin (HSA). This type of research may provide insights into how 9-IP and its derivatives interact with biological molecules, relevant in pharmacology and toxicology (Zhang, Gao, Huang, & Wang, 2020).
Electrochemical Polymerization : Yu et al. (2009) explored the electrochemical polymerization of 9-cyanophenanthrene, a derivative of phenanthrene, to synthesize conducting polymers. This research suggests potential applications of 9-IP in developing new materials for electronic and photonic devices (Yu, Jiang, Xu, Zeng, Dong, Fan, & Zhao, 2009).
Biodegradation of Phenanthrene Derivatives : Fu et al. (2018) studied the biodegradation of phenanthrene by an endophytic fungus, which can be related to the environmental fate and bioremediation potential of 9-IP and its derivatives (Fu, Xu, Sun, Hu, Cao, Dai, & Jia, 2018).
Safety and Hazards
9-Iodophenanthrene is classified as a skin irritant (Category 2, H315), eye irritant (Category 2, H319), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
9-iodophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFIPOTVFMLMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293387 | |
| Record name | 9-Iodophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17024-12-3 | |
| Record name | 17024-12-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Iodophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Iodophenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9-Iodophenanthrene contribute to the synthesis of complex molecules?
A1: this compound serves as a versatile building block in organic synthesis. It can undergo reactions like oxidative addition with [Ru3(CO)12] to yield aryne clusters containing μ4-phenanthryne ligands. [] This highlights its utility in constructing organometallic complexes with potential applications in catalysis. Additionally, this compound participates in Ullmann-type coupling reactions, facilitating the creation of cinchona alkaloid derivatives that act as enantioselective ligands in osmium-catalyzed asymmetric dihydroxylation of olefins. []
Q2: Can you describe the structural features of this compound?
A2: this compound (C14H9I) has a molecular weight of 304.13 g/mol. While specific spectroscopic data may vary depending on the study, the presence of the iodine atom at the 9-position of the phenanthrene ring system influences its reactivity and physicochemical properties. [, ] For instance, studies have investigated the phosphorescent behaviors of this compound in crystals, which are modulated by various intermolecular interactions, including π–π interactions, C–H⋯π hydrogen bonds, and C–I⋯π halogen bonds. []
Q3: How does the structure of this compound relate to its use in preparing dibenzo[g,p]chrysenes?
A3: this compound serves as a key intermediate in the synthesis of dibenzo[g,p]chrysenes. Specifically, 9-iodophenanthrenes can be generated via an interesting pathway involving ipso cyclization of 4'-methoxy-2-ethynylbiphenyls induced by ICl followed by a selective 1,2-alkenyl migration in the presence of MeOH/H2SO4. These this compound intermediates can subsequently undergo further transformations, including Mizoroki-Heck coupling reactions, to afford dibenzo[g,p]chrysenes. []
Q4: Have researchers explored the Structure-Activity Relationship (SAR) of compounds derived from this compound?
A4: Yes, studies have focused on modifying the structure of compounds derived from this compound, specifically focusing on carboxylated derivatives, to investigate their effects on NMDA receptor activity. For example, this compound-3-carboxylic acid (UBP512) was identified as a selective potentiator of GluN1/GluN2A NMDA receptors while inhibiting GluN1/GluN2C and GluN1/GluN2D receptors. These findings highlight how structural modifications of this compound derivatives can significantly impact their activity, potency, and selectivity towards different NMDA receptor subtypes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


